molecular formula C13H14BrNO2 B045453 N-(4-Bromopentyl)phthalimide CAS No. 59353-62-7

N-(4-Bromopentyl)phthalimide

Cat. No.: B045453
CAS No.: 59353-62-7
M. Wt: 296.16 g/mol
InChI Key: BSLLSMVCLJZMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromopentyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a bromopentyl group attached to the nitrogen atom of the phthalimide ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities.

Mechanism of Action

Target of Action

It’s known that this compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have been studied for their potential biological activities.

Mode of Action

It’s known that it can react with 1-phenyl-piperazine to get n-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . This suggests that the bromine atom in the compound may be involved in nucleophilic substitution reactions.

Biochemical Pathways

It’s known that it can be used to synthesize imidazo[4,5-b]pyridine derivatives , which are applicable in the preparation of ketolide antibiotics . Ketolides are known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, suggesting a potential pathway that could be affected.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 and CYP2C19 inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Bromopentyl)phthalimide can be synthesized through the reaction of phthalimide with 1,4-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Phthalimide+1,4-DibromopentaneThis compound+KBr\text{Phthalimide} + \text{1,4-Dibromopentane} \rightarrow \text{this compound} + \text{KBr} Phthalimide+1,4-Dibromopentane→this compound+KBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to form N-(4-pentyl)phthalimide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Major Products:

    Substitution: N-(4-Azidopentyl)phthalimide, N-(4-Thiopentyl)phthalimide.

    Reduction: N-(4-Pentyl)phthalimide.

Scientific Research Applications

N-(4-Bromopentyl)phthalimide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(3-Bromopropyl)phthalimide
  • N-(5-Bromopentyl)phthalimide
  • N-(4-Bromobutyl)phthalimide

Comparison: N-(4-Bromopentyl)phthalimide is unique due to the length of its bromopentyl chain, which influences its reactivity and the types of products it can form. Compared to N-(3-Bromopropyl)phthalimide and N-(4-Bromobutyl)phthalimide, the additional carbon atoms in the bromopentyl chain provide more flexibility and potential for forming diverse compounds.

Properties

IUPAC Name

2-(4-bromopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLLSMVCLJZMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286649
Record name 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59353-62-7
Record name N-(4-Bromopentyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A one liter, four necked round bottom flask equipped with a mechanical stirrer, thermowatch and condenser was charged with acetone (500 ml), potassium phthalimide (92.5 g, 0.5 moles) and 1,4-dibromopentane (153 g, 0.665 moles). The resulting mixture was refluxed for 24 hours (HPLC showed 2.5% unreacted phthalimide), then cooled to 15° C. Solid sodium bromide was removed by suction filtration and one wash of the cake with acetone (50 ml). The solvent was removed using a rotary evaporator to give 187.2 g of a crude viscous yellow oil. Excess 1,4-dibromopentane (34.5 g) was removed by vacuum distillation at 35-40° C./0.3 mm of pressure, leaving 144.6 g (97.7%) of a yellow viscous oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
Quantity
153 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromopentyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromopentyl)phthalimide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromopentyl)phthalimide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromopentyl)phthalimide
Reactant of Route 5
N-(4-Bromopentyl)phthalimide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromopentyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.